Repaglinide M1-D5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

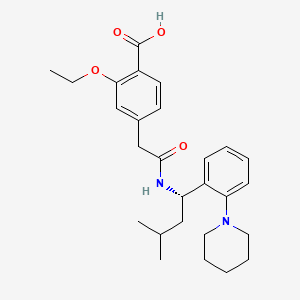

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2 |

InChI Key |

OSCVKZCOJUTUFD-RWSOIAPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Metabolic Conversion of Repaglinide to its M1 Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the metabolic pathway leading to the formation of the M1 metabolite from the anti-diabetic drug Repaglinide. The document details the enzymatic processes, presents quantitative kinetic data, outlines experimental methodologies for studying this biotransformation, and includes a visual representation of the metabolic pathway.

Introduction to Repaglinide Metabolism

Repaglinide, a member of the meglitinide class of oral hypoglycemic agents, is primarily eliminated from the body through hepatic metabolism.[1][2] This process involves oxidative biotransformation and direct glucuronidation, leading to the formation of several metabolites, most of which are pharmacologically inactive.[1][2] The major metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine ring).[1] This guide focuses specifically on the formation of the M1 metabolite.

The Metabolic Pathway of Repaglinide to M1

The conversion of Repaglinide to its M1 metabolite is an oxidative process primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[3] Specifically, CYP3A4 is the principal enzyme responsible for the formation of the M1 metabolite, which is an aromatic amine.[2][3][4] While CYP2C8 is also a key enzyme in the overall metabolism of Repaglinide, its major contribution is towards the formation of the M4 metabolite.[3][4] However, CYP2C8 does exhibit some minor activity in the formation of M1.[4][5] The M1 metabolite is formed through the oxidative N-dealkylation of the piperidine moiety of the Repaglinide molecule.

The following diagram, generated using Graphviz, illustrates this metabolic conversion.

Quantitative Analysis of M1 Formation

The kinetics of M1 formation have been characterized in various in vitro systems. The Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the formation of M1 from Repaglinide by the primary metabolizing enzymes are summarized in the table below. This data is crucial for predicting the metabolic fate of Repaglinide and potential drug-drug interactions.

| Enzyme | In Vitro System | Km (μM) | Vmax (pmol/min/mg protein) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | Recombinant Human CYP | 11 | Not Applicable | 1.6[2] |

| Human Liver Microsomes | 9.8 | 1110[4] | Not Reported | |

| CYP2C8 | Recombinant Human CYP | 2.9 | Not Applicable | 0.4[2] |

| Human Liver Microsomes | Not Reported | Not Reported | Not Reported |

Data presented is a synthesis from multiple sources and experimental conditions may vary.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols provide a general framework for conducting in vitro experiments to investigate the metabolic conversion of Repaglinide to M1.

Materials and Reagents

-

Repaglinide

-

M1 metabolite standard

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human CYP3A4 and CYP2C8 enzymes (e.g., Supersomes™)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Incubation Conditions

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer (typically 100 mM, pH 7.4), MgCl₂ (typically 3-10 mM), and either HLM (e.g., 0.1-0.5 mg/mL) or recombinant CYP enzyme (e.g., 10-50 pmol/mL).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding Repaglinide (at various concentrations to determine kinetics, e.g., 0.1 to 50 μM) and the NADPH regenerating system. The final incubation volume is typically 200-500 μL.

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate the proteins.

-

Control Incubations: Perform control incubations in the absence of the NADPH regenerating system to account for any non-enzymatic degradation.

Sample Preparation and Analysis

-

Protein Precipitation: After terminating the reaction, vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of Repaglinide and the M1 metabolite.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Repaglinide and M1 should be optimized.

-

-

The following diagram outlines the general experimental workflow.

Conclusion

The metabolic conversion of Repaglinide to its M1 metabolite is a key pathway in its elimination, predominantly mediated by the CYP3A4 enzyme. Understanding the kinetics and the experimental methodologies for studying this biotransformation is essential for drug development professionals in predicting drug disposition, assessing potential drug-drug interactions, and ensuring the safe and effective use of Repaglinide in clinical practice. The provided data and protocols offer a comprehensive resource for researchers in this field.

References

- 1. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Repaglinide M1-D5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical data and experimental protocols associated with the Certificate of Analysis (CoA) for Repaglinide M1-D5. This deuterated metabolite of Repaglinide serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its certified characteristics is paramount for ensuring the accuracy and reliability of bioanalytical methods.

Physicochemical and Analytical Data

The following tables summarize the essential quantitative data typically presented in a Certificate of Analysis for this compound.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | (S)-2-(ethoxy-d5)-4-(2-((1-(2-aminophenyl)-3-methylbutyl)amino)-2-oxoethyl)benzoic acid |

| Molecular Formula | C₂₂H₂₃D₅N₂O₄ |

| Molecular Weight | 389.51 g/mol |

| CAS Number | 2519482-60-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Table 2: Purity and Identity

| Test | Method | Result |

| Chromatographic Purity | HPLC-UV | ≥98% |

| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Conforms to structure |

| Identity (Mass Spectrometry) | ESI-MS | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated forms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are representative of standard analytical procedures for the characterization of isotopically labeled pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Purpose: To determine the chromatographic purity of this compound by separating it from any potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

Procedure:

-

Mobile Phase Preparation: A gradient mobile phase is typically employed, consisting of a mixture of acetonitrile and water with a small percentage of a modifier like formic acid to improve peak shape. A common starting condition is 60:40 (v/v) Acetonitrile:Water.

-

Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is further diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 245 nm

-

-

Analysis: The standard solution is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percent of the main peak corresponding to this compound. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

-

A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or from the eluent of an HPLC column.

-

Ionization: Electrospray ionization in positive mode (ESI+) is commonly used to generate protonated molecular ions [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the expected [M+H]⁺ ion would be approximately 390.5.

-

Data Interpretation: The obtained mass spectrum is analyzed to confirm that the major peak corresponds to the expected molecular weight of the deuterated compound. The isotopic distribution is also examined to confirm the high level of deuterium incorporation.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns of the observed proton signals are analyzed and compared to the expected structure of Repaglinide M1. The absence of signals corresponding to the ethoxy protons confirms the successful deuteration at the D5 position.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic transformation of Repaglinide to its primary metabolites, M1 and M2. This compound is the deuterated form of the M1 metabolite.

Caption: Metabolic pathway of Repaglinide to its M1 and M2 metabolites.

This technical guide provides a foundational understanding of the analytical certification of this compound. For specific batch data, always refer to the Certificate of Analysis provided by the manufacturer.

A Technical Guide to the Synthesis and Characterization of Repaglinide M1-D5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Repaglinide M1-D5, a deuterated internal standard for the quantitative analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide. This document details the metabolic pathway of Repaglinide, outlines a proposed synthetic route to this compound, and describes the analytical techniques for its characterization.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral anti-diabetic drug that stimulates the release of insulin from pancreatic β-cells.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[1][3] This metabolic process leads to the formation of several metabolites, with the main ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4.[1][4] The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4.[1][4] These metabolites are pharmacologically inactive and are excreted mainly through the bile.[1]

The chemical structure of Repaglinide and its M1 metabolite are shown below:

Repaglinide: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid

Repaglinide M1: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-aminophenyl)butyl)amino)-2-oxoethyl)benzoic acid

The accurate quantification of Repaglinide and its metabolites is crucial in pharmacokinetic and drug metabolism studies. Deuterated internal standards, such as this compound, are essential for providing accuracy and precision in bioanalytical methods, typically those employing liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the synthesis of the non-deuterated M1 metabolite, followed by a selective deuteration step.

Part 1: Synthesis of Repaglinide M1

The synthesis of Repaglinide M1 can be achieved through the amide coupling of two key intermediates:

-

(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine

-

4-(carboxymethyl)-2-ethoxybenzoic acid

Synthesis of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine:

A detailed, multi-step synthesis for this chiral amine intermediate has been described in the literature. The process typically involves a nucleophilic substitution, Grignard reaction, reduction, and resolution to obtain the desired (S)-enantiomer.

Synthesis of 4-(carboxymethyl)-2-ethoxybenzoic acid:

This dicarboxylic acid can be synthesized from precursors such as 5-bromo-1-indanone through a series of reactions including condensation, oxidation, and hydrolysis.

Amide Coupling to form Repaglinide:

The two intermediates are coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or a similar activating agent, to form the amide bond, yielding Repaglinide.

Formation of Repaglinide M1:

Part 2: Deuteration of Repaglinide M1 to Yield this compound

The introduction of deuterium atoms onto the aromatic ring of Repaglinide M1 can be achieved through acid-catalyzed hydrogen-deuterium exchange.

Proposed Experimental Protocol:

-

Dissolution: Dissolve Repaglinide M1 in a suitable deuterated acidic medium, such as deuterated trifluoroacetic acid (TFA-d).

-

Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution of hydrogen with deuterium. The reaction temperature and time would need to be optimized to achieve the desired level of deuteration without significant degradation of the starting material.

-

Work-up: After the reaction is complete, the deuterated acid is removed under reduced pressure. The residue is then neutralized with a suitable base and extracted with an organic solvent.

-

Purification: The crude this compound is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

dot

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

A suite of analytical techniques is required to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 244 nm |

| Injection Volume | 10 µL |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of this compound and for determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements.

Expected Mass Spectrometry Data:

| Compound | Molecular Formula | [M+H]⁺ (monoisotopic) |

| Repaglinide M1 | C₂₂H₂₈N₂O₄ | 385.2127 |

| This compound | C₂₂H₂₃D₅N₂O₄ | 390.2443 |

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which can provide structural confirmation and help in differentiating it from isomers. The fragmentation of Repaglinide and its metabolites typically involves cleavage of the amide bond and losses from the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will confirm the overall structure of the molecule. The integration of the aromatic proton signals will be significantly reduced compared to the non-deuterated M1 standard, providing a measure of the extent of deuteration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon skeleton of the molecule.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions on the aromatic ring.

dot

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The successful synthesis of this deuterated internal standard is crucial for the development of robust and reliable bioanalytical methods for the quantification of the Repaglinide M1 metabolite. The detailed characterization using a combination of HPLC, MS, and NMR is essential to ensure the identity, purity, and isotopic enrichment of the final product, meeting the stringent requirements for its use in regulated drug development studies. Further research to optimize the synthesis and deuteration protocols will be beneficial for the efficient production of this important analytical standard.

References

Repaglinide M1-D5: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Repaglinide M1-D5, a deuterated metabolite of the anti-diabetic drug Repaglinide. It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, pricing, and relevant experimental methodologies.

Sourcing and Procurement of this compound

This compound is a critical analytical standard for use in pharmacokinetic and metabolic studies. Several specialized chemical suppliers offer this stable isotope-labeled compound. While exact pricing is typically available upon request, the following table summarizes key supplier information to streamline the procurement process.

| Supplier | Product Name | CAS Number | Catalog Number | Notes |

| Pharmaffiliates | This compound | 2519482-60-9 | PA STI 089110 | Offers a range of pharmaceutical standards and impurities.[1] |

| Clearsynth | This compound | 2519482-60-9 | CS-O-88575 | Provides a Certificate of Analysis with their products.[2] |

| MedchemExpress | This compound | 2519482-60-9 | HY-112085S1 | States the product is the deuterium-labeled Repaglinide M1.[3] |

| Simson Pharma Limited | Repaglinide-D5 | 1217709-85-7 | R030014 | Note: This is Repaglinide-D5, not the M1 metabolite. |

| Cayman Chemical | Repaglinide-d5 | 1217709-85-7 | 19388 | Note: This is Repaglinide-D5, used as an internal standard for Repaglinide.[4] |

Note on Pricing: The pricing for this compound is not publicly listed by most suppliers and is subject to change based on quantity, purity, and supplier. It is recommended to contact the suppliers directly to obtain a quote.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[5][6] The major metabolic pathways involve oxidation and dealkylation. The formation of the M1 metabolite, an aromatic amine, is a key step in this process.[7] Understanding this pathway is crucial for designing and interpreting metabolic studies.

Experimental Protocols: Bioanalytical Method for Repaglinide and its Metabolites

The quantification of Repaglinide and its metabolites, including M1, in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for matrix effects and variations in sample processing.[8][9][10]

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of Repaglinide and its M1 metabolite in human plasma.

Materials and Reagents

-

Repaglinide analytical standard

-

This compound (as internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20-80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80-20% B

-

3.1-5.0 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Triple Quadrupole)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Repaglinide: m/z 453.3 → 162.1

-

This compound: m/z 458.3 → 167.1 (Example transition, should be optimized)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study involving this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Repaglinide - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. texilajournal.com [texilajournal.com]

- 9. scispace.com [scispace.com]

- 10. myadlm.org [myadlm.org]

Repaglinide M1-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Repaglinide M1-D5, a deuterated metabolite of the oral antidiabetic agent Repaglinide. This document details its chemical properties, metabolic pathway, and its role in scientific research, with a focus on its application as an internal standard in analytical methodologies.

Introduction

Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class of drugs used for the management of type 2 diabetes mellitus.[1][2] It lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization and subsequent calcium influx, which triggers insulin exocytosis.[1][3]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5] This metabolic process leads to the formation of several metabolites, with the M1 metabolite being a key product of oxidation.[2][4] Importantly, the metabolites of Repaglinide, including M1, do not possess clinically relevant hypoglycemic activity.[2][3][5]

This compound is a stable isotope-labeled form of the M1 metabolite. The incorporation of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The use of a deuterated internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.

Physicochemical Properties

| Property | This compound | Repaglinide (Parent Compound) |

| CAS Number | 2519482-60-9[7][8] | 135062-02-1[1] |

| Molecular Formula | C₂₂H₂₃D₅N₂O₄[6][8] | C₂₇H₃₆N₂O₄[1] |

| Molecular Weight | 389.51 g/mol [6][8] | 452.59 g/mol [1] |

| Appearance | Not explicitly stated; likely a solid | White to off-white powder[9] |

| Solubility | Data not available | Organic Solvents: Soluble in DMSO and DMF (~30 mg/mL), Ethanol (~25 mg/mL).[10] Aqueous Buffers: Sparingly soluble.[10] |

| Storage Conditions | 2-8°C Refrigerator[8] | -20°C[10] |

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism, primarily through oxidation and glucuronidation. The formation of the M1 metabolite, an aromatic amine, is a result of oxidation catalyzed predominantly by the CYP3A4 enzyme.[4][5][11] The metabolic pathway also involves other key metabolites such as M2 (an oxidized dicarboxylic acid) and M4 (formed via hydroxylation), with CYP2C8 also playing a significant role in the overall metabolism of the parent drug.[4][5]

Below is a diagram illustrating the metabolic conversion of Repaglinide to its M1 metabolite.

Experimental Protocols

Synthesis of this compound

Detailed, publicly available, step-by-step protocols for the chemical synthesis of Repaglinide M1 and its subsequent deuteration to form this compound are scarce. The synthesis of Repaglinide itself is a multi-step process, and the generation of its specific metabolites for research purposes typically involves specialized organic synthesis knowledge. Isotope-labeled compounds like this compound are generally procured from specialized chemical suppliers who have developed proprietary synthetic routes.

Use as an Internal Standard in LC-MS/MS

This compound is primarily utilized as an internal standard for the quantification of the M1 metabolite in biological matrices. While a specific, universal protocol is not available, a general workflow for such an analysis is outlined below. This should be adapted and validated for specific experimental conditions.

Objective: To quantify the Repaglinide M1 metabolite in a biological sample (e.g., plasma, urine) using this compound as an internal standard.

General Workflow:

-

Sample Preparation:

-

Thaw biological samples.

-

Aliquot a specific volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect the precursor-to-product ion transitions for both Repaglinide M1 and this compound.

-

Data Analysis: The peak area ratio of the analyte (Repaglinide M1) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of the M1 metabolite in the unknown samples.

-

-

The following diagram illustrates a typical experimental workflow for using this compound as an internal standard.

Signaling Pathways and Biological Activity

Current scientific literature indicates that the metabolites of Repaglinide, including the M1 metabolite, do not possess significant hypoglycemic activity.[2][3][5] The primary pharmacological effect of stimulating insulin secretion is attributed to the parent compound, Repaglinide. As such, there are no known specific signaling pathways associated with the Repaglinide M1 metabolite. Its primary relevance in research is as a biomarker of Repaglinide metabolism and as a tool for analytical chemistry.

The signaling pathway for the parent drug, Repaglinide, involves its interaction with the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, and ultimately, insulin release.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope-labeled nature makes it an excellent internal standard for the accurate quantification of the Repaglinide M1 metabolite. While detailed physicochemical and synthetic data are not widely published, its identity and primary application are well-established. This guide provides a foundational understanding of this compound, its metabolic origins, and its practical use in a laboratory setting, thereby supporting the advancement of research in diabetes and drug development.

References

- 1. Repaglinide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The Metabolic Journey of Repaglinide: A Technical Guide for Drug Development

Introduction

Repaglinide, a short-acting insulin secretagogue of the meglitinide class, is an oral antihyperglycemic agent utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which governs its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the metabolic pathways of Repaglinide is paramount for drug development professionals to anticipate potential drug-drug interactions, understand inter-individual variability in patient response, and design safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the metabolism of Repaglinide, detailing the enzymatic pathways, pharmacokinetic parameters, and the experimental methodologies used to elucidate its metabolic fate.

Metabolic Pathways and Key Metabolites

Repaglinide undergoes extensive metabolism in the liver, with less than 2% of the parent drug being excreted unchanged. The primary metabolic routes are oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system and direct conjugation with glucuronic acid.[1][2]

The main metabolites of Repaglinide are:

-

M1 (Aromatic Amine): Formed through oxidative metabolism.[2]

-

M2 (Oxidized Dicarboxylic Acid): A major metabolite resulting from the oxidation of the piperidine ring.[2][3]

-

M4 (Hydroxylated Metabolite): Generated by hydroxylation on the piperidine ring.[2]

-

M7 (Acyl Glucuronide): The product of direct glucuronidation of the carboxylic acid group of Repaglinide.[3]

Notably, none of these major metabolites exhibit clinically relevant hypoglycemic activity.[1][2] The primary route of excretion for these metabolites is via the bile into the feces, with a smaller portion eliminated in the urine.[2][3]

Key Enzymes in Repaglinide Metabolism

The biotransformation of Repaglinide is a multi-enzyme process, with significant contributions from both Phase I and Phase II enzymes.

Cytochrome P450 Enzymes

-

CYP2C8 and CYP3A4 are the principal CYP isoenzymes responsible for the oxidative metabolism of Repaglinide.[1][4][5]

-

CYP2C8 is primarily involved in the formation of the M4 metabolite through hydroxylation of the piperidine ring.[2][6] The formation of another minor metabolite, M0-OH (hydroxylation on the isopropyl moiety), is also predominantly mediated by CYP2C8.[7]

-

CYP3A4 is the major enzyme catalyzing the formation of the M1 and M2 metabolites.[2][5] It is also involved in the formation of another minor metabolite, M5.[7]

-

-

At therapeutic concentrations, CYP2C8 and CYP3A4 contribute almost equally to the overall metabolism of Repaglinide.[8]

UDP-Glucuronosyltransferases (UGTs)

-

UGT1A1 has been identified as a key enzyme responsible for the direct glucuronidation of Repaglinide to its acyl glucuronide metabolite (M7).[9] This represents a significant pathway in the overall clearance of the drug.

Aldehyde Dehydrogenase (ALDH)

-

Recent studies have indicated the involvement of aldehyde dehydrogenase in the formation of the M2 metabolite.[8][10] This finding highlights the complexity of Repaglinide's metabolic pathway, involving both microsomal and cytosolic enzymes.

Quantitative Data on Repaglinide Metabolism

A clear understanding of the quantitative aspects of Repaglinide metabolism is crucial for predictive modeling and clinical trial design. The following tables summarize key pharmacokinetic and in vitro metabolism data.

Pharmacokinetic Parameters of Repaglinide in Humans

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | 56 ± 9% | [3][11] |

| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [3] |

| Elimination Half-life (t½) | Approximately 1 hour | [3][12] |

| Volume of Distribution at Steady State (Vss) | 31 ± 12 L | [2][11] |

| Total Body Clearance (CL) | 38 ± 16 L/hr | [2][11] |

| Plasma Protein Binding | > 98% | [3] |

In Vitro Metabolism and Inhibition Data

| Parameter | Enzyme | Value | Substrate/Inhibitor | In Vitro System | Reference(s) |

| IC50 | Repaglinide Metabolism | 13.7 µM | Rifampicin | Human Liver Microsomes | [6][8] |

| IC50 | Repaglinide Metabolism | 37.7 µM | Bezafibrate | Human Liver Microsomes | [6][8] |

| IC50 | Repaglinide Metabolism | 111 µM | Gemfibrozil | Human Liver Microsomes | [6][8] |

| IC50 | Repaglinide Metabolism | 164 µM | Fenofibrate | Human Liver Microsomes | [6][8] |

| Ki | CYP2C8 | 9.7 µM | Bezafibrate | Human Liver Microsomes | [6][8] |

| Ki | CYP2C8 | 30.2 µM | Rifampicin | Human Liver Microsomes | [6][8] |

| Ki | CYP2C8 | 30.4 µM | Gemfibrozil | Human Liver Microsomes | [6][8] |

| Ki | CYP2C8 | 92.6 µM | Fenofibrate | Human Liver Microsomes | [6][8] |

| Ki | CYP3A4 | 18.5 µM | Rifampicin | Human Liver Microsomes | [6][8] |

| Rate of M1 Formation | CYP3A4 | 1.6 pmol/min/pmol CYP | Repaglinide | Recombinant CYP3A4 | [7] |

| Rate of M1 Formation | CYP2C8 | 0.4 pmol/min/pmol CYP | Repaglinide | Recombinant CYP2C8 | [7] |

| Rate of M4 Formation | CYP2C8 | 2.5 pmol/min/pmol CYP | Repaglinide | Recombinant CYP2C8 | [13] |

| Rate of M4 Formation | CYP3A4 | ~0.1 pmol/min/pmol CYP | Repaglinide | Recombinant CYP3A4 | [13] |

Experimental Protocols for Studying Repaglinide Metabolism

The elucidation of Repaglinide's metabolic pathways has been achieved through a combination of in vitro and in vivo studies. Below are detailed methodologies for key in vitro experiments.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This assay is fundamental for identifying the primary metabolites and the CYP enzymes involved.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Repaglinide

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Thaw HLM on ice. Prepare a stock solution of Repaglinide in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is minimal (<1%). Prepare the NADPH regenerating system in buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-1.0 mg/mL protein concentration), and the Repaglinide solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.[14][15]

Recombinant CYP Enzyme Phenotyping

This experiment helps to pinpoint the specific CYP isoforms responsible for the formation of each metabolite.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4) expressed in a suitable system (e.g., insect cells)

-

Repaglinide

-

NADPH

-

Appropriate buffer system

-

LC-MS/MS system

Procedure:

-

Incubation Setup: For each CYP isoform to be tested, prepare an incubation mixture containing the recombinant enzyme, buffer, and Repaglinide.

-

Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at 37°C.

-

Reaction Termination and Sample Processing: Follow the same termination and processing steps as described for the HLM assay.

-

Analysis: Analyze the samples by LC-MS/MS to identify and quantify the metabolites formed by each specific CYP isoform.[7][13]

Hepatocyte Metabolism Assay

This model provides a more complete picture of metabolism, including both Phase I and Phase II enzymatic activities, as well as the influence of drug transporters.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Repaglinide

-

Appropriate labware for cell culture (e.g., collagen-coated plates)

-

LC-MS/MS system

Procedure:

-

Cell Plating: Thaw and plate the hepatocytes according to the supplier's instructions and allow them to attach and form a monolayer.

-

Dosing: Remove the plating medium and add fresh, pre-warmed medium containing the desired concentration of Repaglinide.

-

Incubation: Incubate the cells at 37°C in a humidified incubator for a defined time course.

-

Sample Collection: At each time point, collect both the cells and the incubation medium.

-

Sample Processing: Process the cell and medium samples to extract the drug and its metabolites.

-

Analysis: Analyze the extracts using LC-MS/MS to determine the rate of parent drug depletion and metabolite formation.

Visualizing Repaglinide Metabolism

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.

Conclusion

The metabolism of Repaglinide is a complex interplay of multiple enzymatic pathways, with CYP2C8, CYP3A4, and UGT1A1 playing pivotal roles. The extensive biotransformation of Repaglinide to inactive metabolites underscores the importance of hepatic function in its clearance and the potential for significant drug-drug interactions with inhibitors or inducers of these enzymes. For researchers and drug development professionals, a deep understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is essential for the continued development of safe and effective therapies for type 2 diabetes. This guide provides a foundational resource for these endeavors, summarizing the current knowledge and providing practical methodologies for further investigation.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - CN [thermofisher.cn]

- 2. Prandin (Repaglinide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. oyc.co.jp [oyc.co.jp]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Clinical pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in the Metabolic Formation of Repaglinide M1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide, an oral antidiabetic agent of the meglitinide class, is primarily eliminated from the body through hepatic metabolism. Understanding the specific enzymes involved in its biotransformation is crucial for predicting drug-drug interactions, assessing interindividual variability in drug response, and ensuring patient safety. This technical guide provides a comprehensive overview of the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of the M1 metabolite of repaglinide, a key step in its metabolic cascade.

Repaglinide undergoes extensive metabolism to several metabolites, with the main pathways involving oxidation and glucuronidation. The major oxidative metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring)[1]. While both CYP3A4 and CYP2C8 are the principal enzymes responsible for the overall metabolism of repaglinide, CYP3A4 plays a predominant role in the formation of the M1 and M2 metabolites[1][2]. This guide will focus specifically on the formation of the M1 metabolite, summarizing key quantitative data, detailing experimental protocols for its investigation, and providing visual representations of the metabolic pathway and experimental workflows.

Quantitative Data on Repaglinide M1 Formation

Several in vitro studies have quantified the contribution of CYP3A4 to the formation of the M1 metabolite of repaglinide. The following tables summarize the key findings from studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes (Supersomes™).

Table 1: Rate of Repaglinide M1 Formation in Different In Vitro Systems

| In Vitro System | Enzyme | Rate of M1 Formation | Reference |

| Human Liver Microsomes (Panel of 12 donors) | Mixed CYPs | 100–1110 pmol/min/mg protein | [2][3] |

| Recombinant CYP Supersomes™ | CYP3A4 | 1.6 pmol/min/pmol CYP enzyme | [2][3][4] |

| Recombinant CYP Supersomes™ | CYP2C8 | ~0.4 pmol/min/pmol CYP enzyme | [2][3][4] |

Table 2: Correlation of Repaglinide M1 Formation with CYP-Specific Activities in Human Liver Microsomes

| Correlation Parameter | Correlated with CYP3A4 Activity (Testosterone 6β-hydroxylation) | Correlated with CYP2C8 Activity (Paclitaxel 6α-hydroxylation) | Reference |

| Spearman's rank correlation coefficient (rs) | 0.90 (P = 0.0002) | 0.60 (P = 0.043) | [2] |

Table 3: Michaelis-Menten Kinetic Parameters for Repaglinide Metabolism by CYP3A4 in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 13.2 | [4] |

| Vmax (pmol/min/mg protein) | 958.2 | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the metabolic conversion of repaglinide and the experimental approaches used to elucidate the role of CYP3A4, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to understand and potentially replicate the studies.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This protocol is a composite based on methods described in the literature for assessing the metabolism of repaglinide in HLMs[2][5].

Materials:

-

Pooled human liver microsomes (HLMs) from multiple donors

-

[14C]-Repaglinide (or non-labeled repaglinide)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

Potassium phosphate buffer (50-100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.075 - 0.5 mg/mL protein concentration), potassium phosphate buffer, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 2-5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding [14C]-Repaglinide (e.g., at a final concentration of 22 µM) to the pre-warmed incubation mixture. Vortex briefly to mix.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-4 volumes) containing an appropriate internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 5-10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or an HPLC vial for analysis by HPLC with radiochemical detection or LC-MS/MS.

Metabolism Studies with Recombinant CYP Enzymes (Supersomes™)

This protocol outlines the procedure for determining the specific contribution of CYP3A4 and other CYPs to repaglinide metabolism using recombinant enzymes[2][4].

Materials:

-

Recombinant human CYP3A4, CYP2C8, and other relevant CYP enzymes (e.g., expressed in insect cells, commercially available as Supersomes™)

-

[14C]-Repaglinide (or non-labeled repaglinide)

-

NADPH

-

Potassium phosphate buffer (50-100 mM, pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Incubation Setup: In separate tubes for each CYP isoform, combine the recombinant enzyme (e.g., 10-50 pmol/mL), potassium phosphate buffer, and [14C]-Repaglinide.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 2-5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of approximately 1 mM.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes).

-

Reaction Termination and Sample Preparation: Follow the same termination and protein precipitation steps as described for the HLM protocol.

-

Analysis: Analyze the supernatant for the formation of the M1 metabolite using appropriate analytical methods.

Inhibition Studies

Inhibition studies are critical for confirming the involvement of a specific enzyme in a metabolic pathway. This can be achieved using either chemical inhibitors or inhibitory antibodies[2].

Chemical Inhibition:

-

Follow the HLM incubation protocol as described above.

-

Prior to the addition of repaglinide, add a known selective inhibitor of CYP3A4 (e.g., ketoconazole or itraconazole at appropriate concentrations) to the incubation mixture.

-

Pre-incubate the microsomes with the inhibitor for a defined period to allow for inhibitor binding.

-

Initiate the reaction with repaglinide and proceed with the standard protocol.

-

Compare the rate of M1 formation in the presence and absence of the inhibitor to determine the degree of inhibition.

Antibody Inhibition:

-

Follow the HLM incubation protocol.

-

Before adding the substrate, incubate the HLMs with a specific anti-CYP3A4 monoclonal antibody (or a control antibody) for a specified time on ice or at room temperature, as recommended by the manufacturer.

-

Initiate the reaction by adding repaglinide and NADPH.

-

Compare the M1 formation rate in the presence of the anti-CYP3A4 antibody to that with the control antibody. A significant reduction in M1 formation confirms the role of CYP3A4. For instance, inhibitory monoclonal antibodies against CYP3A4 have been shown to almost completely inhibit the formation of M1 in HLM samples[2].

Analytical Methods

The quantification of repaglinide and its M1 metabolite is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or with on-line radiochemical detection when using radiolabeled substrate.

HPLC-MS/MS Method Outline:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-1.0 mL/min is common.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both repaglinide and its M1 metabolite.

-

Conclusion

References

- 1. ClinPGx [clinpgx.org]

- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Repaglinide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of the anti-diabetic drug repaglinide and its metabolites. Repaglinide is a short-acting insulin secretagogue belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved by stimulating insulin release from pancreatic β-cells.[1][3] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its safe and effective use, as well as for the development of new drug formulations and the management of drug-drug interactions.

Absorption

Repaglinide is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[1][4][5] Peak plasma concentrations (Cmax) are typically reached within one hour.[1][4][5] The absolute bioavailability of repaglinide is approximately 56%.[1][2] It is important to note that the bioavailability can be reduced when the drug is taken with food, with a reported 20% decrease in the maximum concentration.[2]

Distribution

Following absorption, repaglinide is extensively bound to plasma proteins, with over 98% bound to albumin.[2][4] The volume of distribution at a steady state (Vss) after intravenous administration is 31 L.[5]

Metabolism

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation and direct conjugation with glucuronic acid.[5][6] Less than 2% of an oral dose is excreted as the unchanged parent drug.[3] The cytochrome P450 (CYP) isoenzymes CYP2C8 and CYP3A4 are the principal enzymes responsible for its metabolism.[3][6][7]

Several key metabolites of repaglinide have been identified, none of which possess clinically relevant hypoglycemic activity.[3][6] The major metabolites include:

-

M2 (oxidized dicarboxylic acid): A major metabolite formed through the action of CYP3A4.[1][5][6]

-

M4 (hydroxylated on the piperidine ring): Primarily formed by CYP2C8.[3][6][8]

-

M7 (acyl glucuronide): Formed via glucuronidation of the carboxylic acid group of repaglinide.[1][5]

The dual involvement of CYP2C8 and CYP3A4 in repaglinide metabolism has implications for potential drug-drug interactions.[3][8]

Excretion

The primary route of elimination for repaglinide and its metabolites is through the bile and subsequent excretion in the feces.[3][6] Approximately 90% of an administered dose is recovered in the feces, while about 8% is found in the urine.[1][2][4] Of the fecal content, less than 2% is the unchanged parent drug.[2] The major metabolite found in the feces is M2.[9] The elimination half-life of repaglinide is approximately one hour.[2][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of repaglinide.

Table 1: Key Pharmacokinetic Parameters of Repaglinide

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][4][5] |

| Absolute Bioavailability | ~56% | [1][2] |

| Protein Binding | >98% (to albumin) | [2][4] |

| Volume of Distribution (Vss) | 31 L | [5] |

| Elimination Half-Life (t½) | ~1 hour | [2][9] |

| Total Body Clearance (CL) | 38 L/h | [5] |

Table 2: Excretion of Repaglinide and Metabolites

| Excretion Route | Percentage of Dose | Form | Reference(s) |

| Feces | ~90% | Metabolites (<2% unchanged) | [1][2][4] |

| Urine | ~8% | Metabolites (0.1% unchanged) | [2][5] |

Experimental Protocols

The determination of repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[10][11][12]

Representative Bioanalytical Method: RP-HPLC

A common approach for the quantification of repaglinide in plasma involves reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Sample Preparation (Solvent Extraction): [13]

-

To a plasma sample, add a mixture of ethyl acetate and 0.1N hydrochloric acid.

-

Vortex the mixture to ensure thorough mixing and extraction of the analyte.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer containing repaglinide to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

Chromatographic Conditions: [13]

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 (v/v) ratio, containing 1% triethylamine.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Retention Time: Approximately 7.4 minutes for repaglinide under these conditions.

Method Validation: The method should be validated according to established guidelines to ensure linearity, accuracy, precision, selectivity, and sensitivity (Limit of Detection and Limit of Quantification).[14]

Visualizations

Repaglinide Metabolic Pathway

Caption: Metabolic pathways of repaglinide.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a repaglinide pharmacokinetic study.

Mechanism of Action of Repaglinide

Caption: The mechanism of action of repaglinide in pancreatic β-cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Repaglinide - Wikipedia [en.wikipedia.org]

- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. jddtonline.info [jddtonline.info]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

Methodological & Application

Application Note: Quantification of Repaglinide and its M1 Metabolite in Human Plasma using LC-MS/MS with Repaglinide-M1-D5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of the anti-diabetic drug Repaglinide and its major aromatic amine metabolite, M1, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Repaglinide-M1-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust and reliable bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] The major metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4).[1] Monitoring the levels of both the parent drug and its significant metabolites is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. This document provides a comprehensive methodology for the simultaneous analysis of Repaglinide and its M1 metabolite in human plasma. The use of a deuterated internal standard for the M1 metabolite, Repaglinide-M1-D5, is specified for optimal quantification.

Chemical Structures

| Compound | Structure |

| Repaglinide |

|

| Repaglinide M1 Metabolite | Aromatic amine derivative of Repaglinide. |

| Repaglinide-M1-D5 | Deuterated stable isotope-labeled internal standard for the M1 metabolite. |

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive hepatic metabolism to form several metabolites. The formation of the M1 and M2 metabolites is primarily catalyzed by the CYP3A4 enzyme, while CYP2C8 is responsible for the formation of the M4 metabolite.[1] These metabolites are pharmacologically inactive and are mainly excreted in the feces via bile.[1]

Metabolic pathway of Repaglinide.

Experimental Protocol

Materials and Reagents

-

Repaglinide analytical standard

-

Repaglinide M1 metabolite analytical standard

-

Repaglinide-M1-D5 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (Repaglinide-M1-D5 in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample preparation workflow.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| Repaglinide | 453.3 | 230.3 | 80 | 35 | 12 |

| Repaglinide M1 | 359.2 | 136.1 | 75 | 30 | 10 |

| Repaglinide-M1-D5 | 364.2 | 136.1 | 75 | 30 | 10 |

Note: The MRM transitions for Repaglinide M1 and Repaglinide-M1-D5 are proposed based on the structure of the M1 metabolite. The precursor ion for M1 corresponds to its expected monoisotopic mass [M+H]+. The product ion is a plausible fragment. The deuterated internal standard is expected to have the same product ion. These parameters should be optimized on the specific instrument used.

Data Analysis and Quantification

The concentration of Repaglinide and its M1 metabolite in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (Repaglinide-M1-D5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the quality control and unknown samples is then interpolated from this calibration curve using a weighted (1/x²) linear regression.

Method Validation Summary

A full validation of this method should be performed according to the FDA or other relevant regulatory guidelines. The validation should assess the following parameters:

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | ≤15% RSD (≤20% at LLOQ) |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent and reproducible |

| Stability | Stable under various storage and handling conditions |

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Repaglinide and its major M1 metabolite in human plasma. The use of a stable isotope-labeled internal standard, Repaglinide-M1-D5, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and clinical research applications. Proper method validation is essential before its implementation for routine analysis.

References

Application Note: Quantitative Analysis of Repaglinide and its Metabolites in Human Plasma using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is an oral antidiabetic drug belonging to the meglitinide class, used for the management of type 2 diabetes. It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] Repaglinide undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] The major metabolites are the aromatic amine M1, the oxidized dicarboxylic acid M2, and M4, which is formed by hydroxylation on the piperidine ring.[1] These metabolites are pharmacologically inactive and are mainly excreted in the feces via bile.[1]

Accurate quantification of Repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample processing. This application note provides a detailed protocol for the simultaneous quantitative analysis of Repaglinide and its major metabolites (M1, M2, and M4) in human plasma using a deuterated internal standard (Repaglinide-d5).

Metabolic Pathway of Repaglinide

The metabolic conversion of Repaglinide to its primary metabolites M1, M2, and M4 is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C8 in the liver.

References

Protocol for the Quantification of Repaglinide M1 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the quantitative analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide, in human plasma. Repaglinide is metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8, into several metabolites. The M1 metabolite is an aromatic amine derivative and its quantification in plasma is crucial for comprehensive pharmacokinetic and drug metabolism studies.[1] This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity for bioanalytical applications. The methodology described herein includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.

Signaling Pathway and Experimental Workflow

The metabolic pathway of Repaglinide to its M1 metabolite and the general experimental workflow for its quantification are illustrated below.

Caption: Metabolic conversion of Repaglinide to M1 and the bioanalytical workflow.

Experimental Protocols

Materials and Reagents

-

Repaglinide M1 reference standard

-

Repaglinide-d5 (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (blank, drug-free)

-

Diethylether

-

Dichloromethane

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for Repaglinide extraction.[2]

-

Thaw frozen human plasma samples to room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Repaglinide-d5 in 50% methanol).

-

Vortex mix for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

| Parameter | Recommended Condition |

| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 95% A, linear gradient to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Repaglinide M1: m/z 385.2 → [Product Ion to be Determined] Repaglinide-d5 (IS): m/z 458.3 → 230.3 |

| Collision Energy (CE) | To be optimized for M1 |

| Declustering Potential (DP) | To be optimized for M1 |

Note: The product ion for Repaglinide M1 needs to be determined by infusing a standard solution and performing a product ion scan. A potential starting point for optimization can be derived from the fragmentation pattern of similar structures.

Data Presentation: Quantitative Summary

The following tables provide an example of how to summarize the quantitative data from the method validation. The values presented are hypothetical and should be replaced with experimental data.

Calibration Curve

| Analyte | Calibration Range (ng/mL) | R² |

| Repaglinide M1 | 2 - 500 | > 0.995 |

Based on linearity data for Repaglinide metabolites from in vitro studies.[3]

Accuracy and Precision (Quality Control Samples)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 2 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 6 | < 15 | ± 15 | < 15 | ± 15 |

| Medium | 200 | < 15 | ± 15 | < 15 | ± 15 |

| High | 400 | < 15 | ± 15 | < 15 | ± 15 |

Acceptance criteria based on FDA guidance for bioanalytical method validation.

Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| Repaglinide M1 | Low | 85 - 115 | 85 - 115 |

| High | 85 - 115 | 85 - 115 | |

| Repaglinide-d5 (IS) | - | 85 - 115 | 85 - 115 |

Logical Relationships in Method Development

The process of developing and validating a robust bioanalytical method follows a logical sequence of steps.

Caption: Logical progression of bioanalytical method development and validation.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Repaglinide M1 in human plasma. The successful validation of this protocol will enable researchers to accurately assess the pharmacokinetic profile of this key metabolite, contributing to a deeper understanding of Repaglinide's disposition in humans. Adherence to regulatory guidelines for bioanalytical method validation is essential for ensuring data quality and reliability.

References

Application Notes: The Role of Repaglinide M1-D5 in Modern Pharmacokinetic Analysis

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the management of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3] Repaglinide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2C8.[4][5][6][7] This metabolic process leads to the formation of several metabolites, with the aromatic amine (M1) and an oxidized dicarboxylic acid (M2) being major products formed via CYP3A4.[3][4][7] These metabolites are inactive and are primarily excreted through bile.[3][4]